Geometric Isomerism: (E)- vs (Z)-Configured 4-Oxo-2-butenoic Acid Scaffold and Carbonic Anhydrase Inhibition Potential
The (Z)-configured 4-oxo-4-(arylamino)but-2-enoic acid series exhibits potent inhibition of human carbonic anhydrase isoforms hCA I and II, with Ki values in the low nanomolar range (hCA I: 1.85 ± 0.58 to 41.79 ± 13.19 nM; hCA II: 2.01 ± 0.52 to 29.05 ± 5.21 nM) depending on aryl substitution [1]. The target compound possesses the (E)-configuration, which places the carboxylic acid moiety on the opposite face of the double bond relative to the (Z)-series. This geometric difference is expected to alter the distance and orientation of the carboxylate oxygen atoms that coordinate the catalytic zinc ion in the CA active site, as well as the positioning of the aryl ring in the hydrophobic pocket [1]. While no direct hCA inhibition data exist for the (E)-isomer, the (Z)-series serves as a class-level baseline; the (E)-geometry may confer isoform selectivity advantages or altered inhibition kinetics due to differential transition-state stabilization [1]. The saturated analog (CAS 925180-36-5) is devoid of the double bond and thus entirely lacks the geometric constraint that defines this pharmacophore class .
| Evidence Dimension | hCA I and hCA II inhibition potency (Ki) and geometric constraint |
|---|---|
| Target Compound Data | Not directly measured; (E)-configuration constrains carboxylate orientation differently from (Z)-series |
| Comparator Or Baseline | (Z)-4-oxo-4-(arylamino)but-2-enoic acid derivatives (4a–4m): hCA I Ki = 1.85–41.79 nM; hCA II Ki = 2.01–29.05 nM. Saturated analog (CAS 925180-36-5): no α,β-unsaturation, no CA inhibition data reported. |
| Quantified Difference | Geometric isomerism (E vs Z) alters spatial pharmacophore; saturated analog lacks Michael acceptor entirely. Quantitative Ki difference cannot be calculated without (E)-isomer testing. |
| Conditions | In vitro esterase activity assay using purified human erythrocyte hCA I and hCA II isoenzymes; substrate 4-nitrophenyl acetate; spectrophotometric detection at 348 nm (Oktay et al., 2016). (E)-isomer not tested in this study. |
Why This Matters
For procurement decisions in CA inhibitor drug discovery programs, the (E)-geometry provides a distinct pharmacophore geometry that may address isoform selectivity challenges unattainable with (Z)-series compounds.
- [1] Oktay K, Polat Köse L, Şendil K, Gültekin MS, Gülçin İ, Supuran CT. The synthesis of (Z)-4-oxo-4-(arylamino)but-2-enoic acids derivatives and determination of their inhibition properties against human carbonic anhydrase I and II isoenzymes. J Enzyme Inhib Med Chem. 2016 Dec;31(6):939-45. doi: 10.3109/14756366.2015.1071808. View Source
